Bisoprolol fumarate impurity F [EP impurity]
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Overview
Description
(RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol typically involves multiple steps, including the formation of the phenoxy group, the introduction of the isopropylamino group, and the final coupling of these intermediates. Common reagents used in these reactions include phenols, alkyl halides, and amines. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is used as a model compound to study the reactivity of beta-blockers and their interactions with various reagents.
Biology
In biological research, this compound is used to investigate the effects of beta-blockers on cellular processes and receptor binding.
Medicine
Medically, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
Comparison
Compared to propranolol, atenolol, and metoprolol, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol may have unique structural features that influence its binding affinity and selectivity for beta-adrenergic receptors. These differences can result in variations in therapeutic efficacy and side effect profiles.
Properties
CAS No. |
1798418-82-2 |
---|---|
Molecular Formula |
C18H31NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-2-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-18(12-20)23-17-7-5-16(6-8-17)13-21-9-10-22-15(3)4/h5-8,14-15,18-20H,9-13H2,1-4H3 |
InChI Key |
NPQWPWBGYXSJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CO)OC1=CC=C(C=C1)COCCOC(C)C |
Origin of Product |
United States |
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